Amitriptylinoxide

Pharmacokinetics Bioavailability Prodrug metabolism

Amitriptylinoxide (Equilibrin) is an N-oxide prodrug of amitriptyline with a distinct pharmacokinetic profile, producing 2-3 fold lower systemic parent exposure at equivalent doses and reduced anticholinergic side effects. Its unique absorption, requiring specific stabilization (e.g., organic acids), makes it a valuable tool for depression and prodrug metabolism studies. Ideal for researchers needing a cleaner noradrenergic/serotonergic tool compound. In stock with rapid delivery; request a quote now.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 4317-14-0
Cat. No. B1666004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptylinoxide
CAS4317-14-0
SynonymsAmioxid-neuraxpharm
amitriptyline N-oxide
amitriptylinoxide
Equilibrin
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
InChIInChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
InChIKeyZPMKQFOGINQDAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amitriptylinoxide (CAS 4317-14-0): Procurement-Ready Technical Profile and Comparator Context


Amitriptylinoxide (CAS 4317-14-0), also known as amitriptyline N-oxide, is a tricyclic antidepressant (TCA) that functions as both a structural analogue and an in vivo metabolic precursor (prodrug) of amitriptyline [1]. It was introduced in Europe in the 1970s under trade names including Equilibrin and Ambivalon for the treatment of depressive disorders [2]. The compound exists primarily as the dihydrate form in pharmaceutical preparations and demonstrates a molecular weight of 293.4 g/mol [3]. Unlike amitriptyline, amitriptylinoxide contains an N-oxide functional group that fundamentally alters its pharmacokinetic behavior, serving as the mechanistic basis for its differential clinical profile.

Why Amitriptylinoxide Cannot Be Interchanged with Amitriptyline or Other TCAs Without Risk


Amitriptylinoxide and amitriptyline, despite sharing the same active moiety, are pharmacokinetically distinct entities that are not interchangeable on a milligram-equivalent basis. The N-oxide prodrug undergoes rapid reduction to amitriptyline in vivo, but with a fundamentally different absorption profile and systemic exposure pattern [1]. Continuous oral administration of equivalent doses (150 mg/day) results in amitriptyline plasma concentrations that are two- to three-fold higher with amitriptyline than with amitriptylinoxide, while the steady-state nortriptyline metabolite levels differ by approximately 3-fold [2]. These quantitative pharmacokinetic divergences translate into measurable differences in tolerability and side-effect burden, precluding simple therapeutic substitution. Furthermore, the compound exhibits distinct formulation stability requirements that demand specific galenic considerations not applicable to amitriptyline hydrochloride formulations [3].

Quantitative Differentiation Evidence: Amitriptylinoxide vs. Amitriptyline


PK Differentiation: 12-Fold Higher AUC of Parent Compound vs. Formed Metabolite After Single Oral Dose

Following single oral administration of 50 mg amitriptylinoxide, the area under the plasma concentration-time curve (AUC) of the parent compound exceeds that of its formed metabolite amitriptyline by a factor of 12 [1]. This prodrug-to-metabolite exposure ratio is fundamentally distinct from direct amitriptyline administration, where parent drug dominates without this pronounced dual-entity kinetic profile. The parent compound exhibits a mean elimination half-life of 1.5 hours [1].

Pharmacokinetics Bioavailability Prodrug metabolism

PK Differentiation: 2-3 Fold Lower Steady-State Plasma Concentrations at Equivalent Doses

In a controlled clinical trial, depressed patients receiving continuous oral administration of 150 mg/day of either amitriptylinoxide or amitriptyline exhibited steady-state amitriptyline plasma concentrations that were two- to three-fold higher in the amitriptyline group [1]. Additionally, computed steady-state nortriptyline levels were 61.1 ng/mL after amitriptyline administration versus 20.3 ng/mL after amitriptylinoxide, with HPLC-confirmed values of 70.1 ng/mL and 26.5 ng/mL, respectively [1].

Steady-state pharmacokinetics Therapeutic drug monitoring Dose optimization

Clinical Tolerability Differentiation: Reduced Anticholinergic and Sedative Side Effects with Equivalent Efficacy

Two independent double-blind clinical trials compared amitriptylinoxide and amitriptyline. Rapp (1978) reported that definite reversal of depression occurred somewhat earlier with amitriptyline-N-oxide, with side effects described as less marked, particularly those of an anticholinergic and sedative nature [1]. Tegeler et al. (1990) confirmed no significant difference in therapeutic efficacy between the two drugs across multiple rating scales (HAM-D, AMDP), but demonstrated a statistically significant difference in tolerability—both in terms of vegetative syndrome (AMDP) and total side-effect sum—favoring amitriptylinoxide [2].

Tolerability Side effect profile Anticholinergic burden

Receptor Pharmacology Differentiation: Weak Affinities for Multiple Receptors as Mechanistic Basis for Reduced Side Effects

Receptor binding studies have demonstrated that amitriptylinoxide exhibits weak affinities for various receptor types compared to other antidepressants [1]. Like amitriptyline, amitriptylinoxide inhibits noradrenaline (NA) uptake and functions as a 5-HT antagonist; however, the active doses required for amitriptylinoxide are higher than those for amitriptyline in preclinical models [2]. This receptor-binding profile suggests that the reduced side-effect burden observed clinically may be mechanistically attributable to lower overall receptor occupancy at equivalent therapeutic doses [1].

Receptor binding Pharmacodynamics 5-HT antagonist

Formulation Stability Differentiation: Requirement for Organic Acid Stabilizers in Pharmaceutical Preparations

Amitriptylinoxide dihydrate exhibits inherent chemical instability, particularly under warm climatic storage conditions, which necessitates specific formulation interventions not required for amitriptyline hydrochloride [1]. Stable pharmaceutical preparations require the inclusion of an organic acid stabilizer selected from hydroxy carboxylic acids, ketocarboxylic acids, or amino acids (e.g., malic acid, tartaric acid, citric acid) in a molar ratio ranging from 1:1 to 1:2 relative to the active substance [1][2].

Formulation stability Galenic preparation Dihydrate

Application Scenarios for Amitriptylinoxide Based on Quantified Differentiation Evidence


Preclinical Research Requiring Reduced Anticholinergic Confounding

In behavioral pharmacology studies using rodent models of depression, amitriptylinoxide provides antidepressant efficacy comparable to amitriptyline but with a weaker sedative component [6] and reduced anticholinergic side effects [4]. This differential profile, documented in direct head-to-head clinical comparisons [4][5], makes amitriptylinoxide preferable for experimental designs where anticholinergic or sedative effects would confound interpretation of behavioral endpoints.

Prodrug Pharmacokinetic Modeling Studies

Amitriptylinoxide serves as a model N-oxide prodrug for pharmacokinetic studies, characterized by a 12-fold higher AUC of parent relative to formed amitriptyline [6] and a 1.5-hour elimination half-life [6]. The compound's distinct absorption profile (more rapid than amitriptyline) and steady-state behavior (2-3 fold lower systemic amitriptyline exposure at equivalent doses [4]) provide a well-characterized reference system for prodrug design and metabolism studies.

Investigations of 5-HT Antagonist Activity with Concurrent NA Uptake Inhibition

Amitriptylinoxide inhibits noradrenaline uptake and functions as a 5-HT antagonist without inhibiting 5-HT uptake in vivo [6]. This specific pharmacological fingerprint, distinct from the mixed reuptake inhibition profile of amitriptyline, enables research applications targeting the intersection of noradrenergic potentiation and serotonergic antagonism.

Formulation Development Involving Dihydrate Active Pharmaceutical Ingredients

The documented instability of amitriptylinoxide dihydrate under warm storage conditions and the established stabilization strategy using organic acids (e.g., citric, tartaric, or malic acid at 1:1 to 1:2 molar ratios) [6] provides a reference case for formulation scientists developing products containing moisture-sensitive or thermally labile N-oxide compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amitriptylinoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.